4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Overview
Description
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline typically involves the construction of the imidazo[1,2-a]pyrazine core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diamine and a halogenated ketone, the imidazo[1,2-a]pyrazine ring can be formed through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a related core structure, often used in medicinal chemistry and material science.
Uniqueness
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is unique due to the presence of the chloro and aniline substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-3-1-9(14)2-4-10/h1-4,7H,5-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOCMRTSWWBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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